molecular formula C7H6N2O2S B2558582 3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 123260-26-4

3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2558582
CAS No.: 123260-26-4
M. Wt: 182.2
InChI Key: LKBXFZMPEOSZQK-UHFFFAOYSA-N
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Description

“3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C7H6N2OS . It is a derivative of thieno[3,2-d]pyrimidine, a heterocyclic compound .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 166.2 . It has a density of 1.53 and a pKa of 10.86±0.20 (Predicted) .

Scientific Research Applications

Synthetic Applications

Nucleoside Analogues Synthesis El‐Barbary et al. (1995) reported on the synthesis of 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. These nucleoside analogues could have implications for antiviral and anticancer research, highlighting the importance of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).

Antimicrobial Derivatives Vlasov et al. (2022) synthesized 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones with antimicrobial activity. Their work demonstrates the potential of thieno[2,3-d]pyrimidine derivatives as a basis for developing new antimicrobials (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).

Chemical Synthesis and Characterization

Microwave-Assisted Synthesis Dabiri et al. (2007) presented a novel, efficient process for synthesizing Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives under microwave-assisted conditions, indicating the efficiency of modern synthetic methods in creating thieno[2,3-d]pyrimidine derivatives (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).

Intermediates Isolation with Microwave Irradiation Davoodnia et al. (2008) developed a fast method for isolating intermediates in the synthesis of 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, showcasing the role of microwave irradiation in enhancing the efficiency of synthetic procedures (Davoodnia, Zare-Bidaki, & Eshghi, 2008).

Safety and Hazards

The compound “3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is classified as an acute toxic substance. It has hazard statements H302, indicating that it is harmful if swallowed .

Properties

IUPAC Name

3-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-9-6(10)5-4(2-3-12-5)8-7(9)11/h2-3H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBXFZMPEOSZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3-(N'-methylureido)thiophene-2-carboxylate (4,2 g, 20 mmol) was suspended with stirring in 5% aqueous potassium hydroxide (50 ml). Dimethylformamide was added until a clear solution was obtained. Stirring was continued for 30 min, whereafter the solution was neutralized with acetic acid. This afforded a crystalline precipitate of the title compound, which was separated by filtration and washed with water. M.p.>300° C.
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